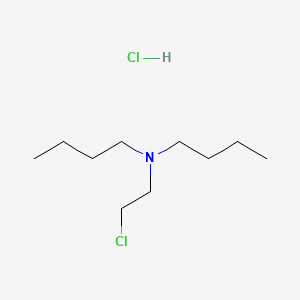

Dibutyl(2-chloroethyl)ammonium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

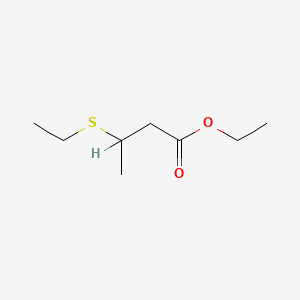

Dibutyl(2-chloroethyl)ammonium chloride, also known as 2-chloroethyl-N,N-dibutyl-ammonium chloride (CBDAC) is a quaternary ammonium salt. It is a cationic surfactant that is used in a variety of applications, including detergents, disinfectants, and as an anti-microbial agent. CBDAC is also used in the synthesis of other compounds, such as polymers and other surfactants.

Applications De Recherche Scientifique

Antimicrobial Properties

Quaternary ammonium compounds, including Dibutyl(2-chloroethyl)ammonium chloride, are known for their antimicrobial properties. These compounds are used in a variety of consumer and industrial products to combat microbial growth. A comprehensive review highlighted the similarities in hazard profiles between different quaternary ammonium compounds, emphasizing their low systemic absorption, non-carcinogenic, non-genotoxic nature, and primarily local effects through irritation at high concentrations (A. Luz et al., 2020).

Mechanisms of Action

The mechanisms of action of cationic antiseptics, including quaternary ammonium compounds, vary substantially despite some similarities. This diversity is significant for their application in clinical and domestic settings, affecting their interaction with cell envelopes and implications for cross-resistance with other antimicrobials (P. Gilbert & L. E. Moore, 2005).

Environmental Considerations

The environmental interaction of nitrogen compounds like ammonium chloride with active chlorine, relevant to the use of this compound, has been studied for its potential to form hazardous byproducts such as nitrogen trichloride and dinitrogen monoxide. These findings are crucial for understanding the environmental impact of such compounds in chlorinated systems (T. Dokter, 1985).

Effects on Plant Growth

The impact of ammonium concentrations on plant growth, including the effects of compounds like this compound, has been reviewed, highlighting the differential responses across various plant species. This research is vital for agricultural applications and understanding the potential toxic effects of high ammonium levels (J. Gerendás et al., 1997).

Durability in Construction

Research on the durability of cement mortar systems exposed to ammonium chloride environments sheds light on the challenges faced by construction materials in the presence of such chemicals. This study provides insights into developing more resistant and sustainable materials for construction in aggressive environments (Sheba Babu et al., 2020).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dibutyl(2-chloroethyl)ammonium chloride involves the reaction of 2-chloroethylamine with dibutylamine in the presence of hydrochloric acid.", "Starting Materials": [ "2-chloroethylamine", "dibutylamine", "hydrochloric acid" ], "Reaction": [ "Add 2-chloroethylamine to a reaction flask", "Add dibutylamine to the reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to 80-90°C for 4-6 hours", "Cool the reaction mixture to room temperature", "Extract the product with diethyl ether", "Dry the organic layer with anhydrous sodium sulfate", "Filter the organic layer", "Concentrate the filtrate under reduced pressure to obtain Dibutyl(2-chloroethyl)ammonium chloride as a white solid" ] } | |

| 4535-81-3 | |

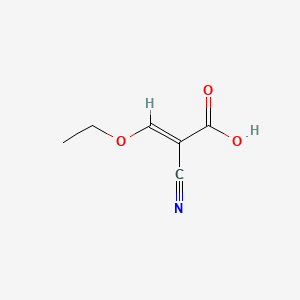

Formule moléculaire |

C10H23Cl2N |

Poids moléculaire |

228.20 g/mol |

Nom IUPAC |

dibutyl(2-chloroethyl)azanium;chloride |

InChI |

InChI=1S/C10H22ClN.ClH/c1-3-5-8-12(10-7-11)9-6-4-2;/h3-10H2,1-2H3;1H |

Clé InChI |

OWFDMTIOBATGBR-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)CCCl.Cl |

SMILES canonique |

CCCC[NH+](CCCC)CCCl.[Cl-] |

| 4535-81-3 | |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one](/img/structure/B1274190.png)